4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound is characterized by the presence of a chromen-4-one moiety, which is a derivative of coumarin, and a benzamide group. The compound’s structure suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromen-6-ylamine: This intermediate is prepared by reacting 4-methylcoumarin with appropriate reagents to introduce an amino group at the 6-position.
Formation of the Benzamide Derivative: The 4-methyl-2-oxo-2H-chromen-6-ylamine is then reacted with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and benzamide moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound’s derivatives are used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar structural features.
Warfarin: An anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its benzamide group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, a compound belonging to the chromene family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-oxo-2-phenylchromene derivatives with appropriate amines. The reaction conditions can vary, but they often include the use of solvents like acetonitrile or dioxane and bases such as potassium carbonate. The yields are generally high, ranging from 87% to 96% depending on the substituents used in the reaction .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 Value (µg/mL) |
---|---|
A-549 | 22.09 |
MCF-7 | 6.40 |
These values indicate that this compound exhibits strong anticancer properties, particularly against the MCF-7 cell line .
Antioxidant Activity
In addition to its anticancer effects, this compound has demonstrated notable antioxidant activity. Various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) assays have been employed to evaluate its efficacy. The results indicate that it effectively scavenges free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that mediate apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, it reduces oxidative damage in cells, which is crucial in cancer progression .
Study on Cytotoxicity
A study conducted on a series of chromone derivatives, including this compound, revealed that modifications to the chromene structure significantly affected cytotoxicity against cancer cell lines. This research employed molecular docking techniques to predict binding affinities with cancer-related proteins, corroborating experimental findings .
Clinical Relevance
The promising in vitro results have led researchers to advocate for further clinical trials to evaluate the therapeutic potential of this compound in cancer treatment. Its unique structure allows for modifications that could enhance its bioactivity and specificity towards cancer cells .
Properties
IUPAC Name |
4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSYODOSNHNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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